molecular formula C7H6FNO B3285480 2-Fluoro-1-pyridin-2-yl-ethanone CAS No. 80458-99-7

2-Fluoro-1-pyridin-2-yl-ethanone

Cat. No.: B3285480
CAS No.: 80458-99-7
M. Wt: 139.13 g/mol
InChI Key: GSLJELNDITYNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-1-pyridin-2-yl-ethanone” is a chemical compound with the CAS Number: 80458-99-7 . It has a molecular weight of 139.13 . The IUPAC name for this compound is 2-fluoro-1-(pyridin-2-yl)ethanone . It is stored at a temperature of 4°C and is available in the form of a powder .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent literature . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 139.13 .

Scientific Research Applications

Synthesis of Fluorophore-based Nicotinonitriles

A study by Hussein et al. (2019) developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. The synthesis involved a multicomponent domino reaction strategy, resulting in compounds with significant blue-green fluorescence emission, potentially applicable in materials science and other fields due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).

Voriconazole Synthesis

Butters et al. (2001) explored the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The study focused on the diastereocontrol in the addition of a metalloethyl-pyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, indicating the compound's role in the synthesis of pharmaceutical agents (Butters et al., 2001).

Synthesis of Pyrazolopyridines

Almansa et al. (2008) investigated the reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole, leading to the development of a new three-component coupling for synthesizing pyrazolopyridines and other pyrido fused systems. This process is notable for its versatility and potential in creating combinatorial libraries, with scaffold decoration achievable in a single step (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).

Synthesis of Oxadiazole Derivatives

Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and examined its antimicrobial activity. The study found that cyclization of the hydrazide acid group into a 1,3,4-oxadiazole nucleus enhanced antimicrobial activity, indicating potential applications in antimicrobial research (Salimon, Salih, & Hussien, 2011).

Synthesis and Characterization of Metal Complexes

Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and prepared a series of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, coordinating with iron(II) and cobalt(II) dichloride to form complexes. These complexes were found to have good catalytic activities for ethylene reactivity, indicating potential applications in catalysis (Sun et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “2-Fluoro-1-pyridin-2-yl-ethanone” are not mentioned in the available literature, compounds with similar structures have been studied for their potential therapeutic applications . These studies suggest that there is ongoing interest in the development of novel drugs based on these structures.

Properties

IUPAC Name

2-fluoro-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLJELNDITYNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-pyridin-2-yl-ethanone
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-pyridin-2-yl-ethanone
Reactant of Route 3
Reactant of Route 3
2-Fluoro-1-pyridin-2-yl-ethanone
Reactant of Route 4
Reactant of Route 4
2-Fluoro-1-pyridin-2-yl-ethanone
Reactant of Route 5
2-Fluoro-1-pyridin-2-yl-ethanone
Reactant of Route 6
Reactant of Route 6
2-Fluoro-1-pyridin-2-yl-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.